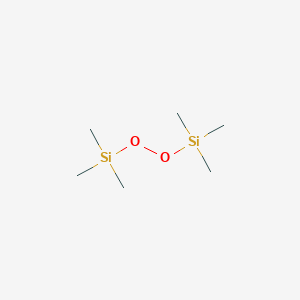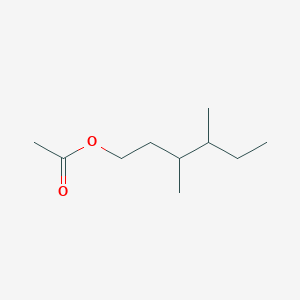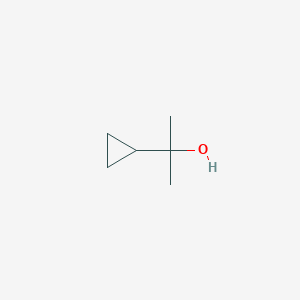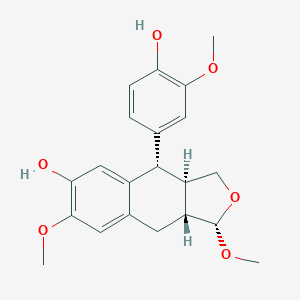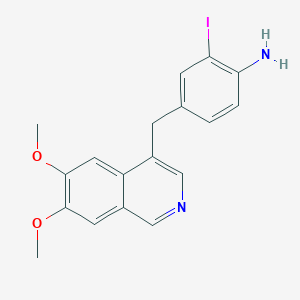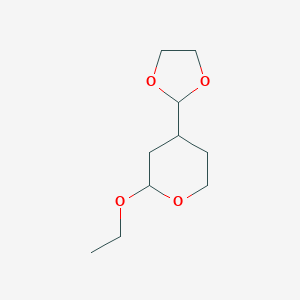
Hexyl (Z)-docos-13-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexyl (Z)-docos-13-enoate is a fatty acid ester that has gained significant interest in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Applications De Recherche Scientifique
Hexyl (Z)-docos-13-enoate has been studied for its potential applications in various fields, including medicine, agriculture, and cosmetics. In medicine, this compound has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. In agriculture, Hexyl (Z)-docos-13-enoate has been shown to have insecticidal properties and can be used as a natural insecticide. In cosmetics, this compound has been studied for its moisturizing and emollient properties and can be used in skin care products.
Mécanisme D'action
The mechanism of action of Hexyl (Z)-docos-13-enoate is not fully understood. However, studies have shown that this compound can modulate various signaling pathways in cells, including the NF-κB pathway. This pathway is involved in the regulation of inflammation and immune responses. Hexyl (Z)-docos-13-enoate has been shown to inhibit the activation of this pathway, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
Hexyl (Z)-docos-13-enoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that Hexyl (Z)-docos-13-enoate can reduce inflammation and oxidative stress in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Hexyl (Z)-docos-13-enoate has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in the lab. It is also readily available and can be purchased from chemical suppliers. However, there are some limitations to the use of this compound in lab experiments. It has a low solubility in water, which can make it difficult to work with in some experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on Hexyl (Z)-docos-13-enoate. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases. Further studies are needed to understand the mechanism of action of Hexyl (Z)-docos-13-enoate and its effects on the brain. Another area of interest is the potential use of this compound as a natural insecticide in agriculture. Further studies are needed to understand the efficacy and safety of Hexyl (Z)-docos-13-enoate as an insecticide. Finally, there is potential for the use of Hexyl (Z)-docos-13-enoate in the development of new skin care products. Further studies are needed to understand the moisturizing and emollient properties of this compound and its effects on the skin.
In conclusion, Hexyl (Z)-docos-13-enoate is a fatty acid ester that has potential applications in various fields. It is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations in lab experiments, and future directions. Further research is needed to fully understand the potential of this compound in medicine, agriculture, and cosmetics.
Méthodes De Synthèse
Hexyl (Z)-docos-13-enoate is synthesized through a process called esterification. This process involves the reaction between a carboxylic acid and an alcohol to form an ester. In the case of Hexyl (Z)-docos-13-enoate, the carboxylic acid used is docos-13-enoic acid, and the alcohol used is hexanol. The reaction is catalyzed by an acid catalyst and occurs under reflux conditions. The resulting product is a clear, colorless liquid that has a characteristic odor.
Propriétés
Numéro CAS |
19773-56-9 |
|---|---|
Formule moléculaire |
C28H54O2 |
Poids moléculaire |
422.7 g/mol |
Nom IUPAC |
hexyl (Z)-docos-13-enoate |
InChI |
InChI=1S/C28H54O2/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-28(29)30-27-25-8-6-4-2/h13-14H,3-12,15-27H2,1-2H3/b14-13- |
Clé InChI |
BTCSWCWVQVIBDB-YPKPFQOOSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCCCCCC |
SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCCCCC |
Autres numéros CAS |
19773-56-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




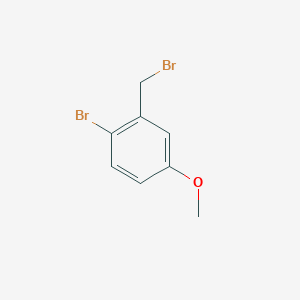
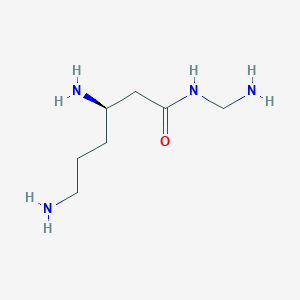
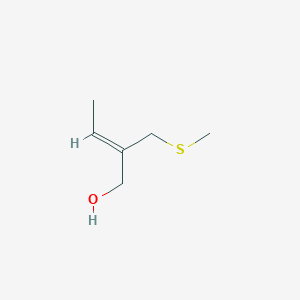
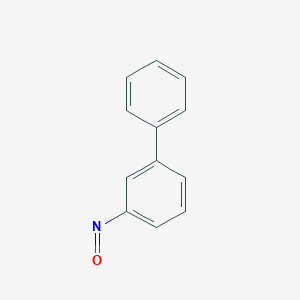
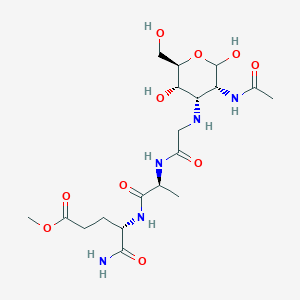
![2,9-Di(pentan-3-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B35050.png)
